Fmoc-N-methyl-(S)-3-Cyclobutylalanine

描述

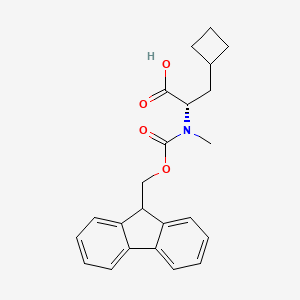

Fmoc-N-methyl-(S)-3-Cyclobutylalanine is a derivative of alanine, an amino acid, where the amino group is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, and the alpha carbon is substituted with a cyclobutyl group. This compound is particularly significant in the field of peptide synthesis due to its unique structural properties, which can influence the conformation and stability of peptides.

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-N-methyl-(S)-3-Cyclobutylalanine typically involves the protection of the amino group with the Fmoc group, followed by the methylation of the nitrogen atom. One common method employs the use of 2-chlorotrityl chloride (2-CTC) resin as a temporary protective group for the carboxylic acid. The alkylation step can be performed using either dimethyl sulfate or methyl iodide .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of automated peptide synthesizers and solid-phase synthesis techniques are common to ensure high yield and purity. The process involves multiple steps of protection, deprotection, and purification to achieve the desired product .

化学反应分析

Types of Reactions

Fmoc-N-methyl-(S)-3-Cyclobutylalanine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

Reduction: Reduction reactions can be performed to modify the functional groups.

Substitution: The Fmoc group can be substituted with other protective groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve reagents like fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) and piperidine for deprotection.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, deprotection of the Fmoc group using piperidine results in the formation of the free amine .

科学研究应用

Peptide Synthesis

Fmoc-N-methyl-(S)-3-Cyclobutylalanine is primarily utilized as a building block in solid-phase peptide synthesis (SPPS). Its unique structure allows for the incorporation of cyclobutyl groups, which can enhance the conformational stability of peptides. This property is particularly valuable in the design of cyclic peptides, which often exhibit improved biological activity due to their constrained structure.

Solid-Phase Peptide Synthesis

- Mechanism : The Fmoc (9-fluorenylmethoxycarbonyl) protecting group is commonly used in SPPS to protect the amino group during synthesis. After coupling the amino acid to a resin, the Fmoc group can be removed under basic conditions, allowing for subsequent coupling reactions.

- Benefits : The incorporation of this compound can lead to peptides with enhanced pharmacokinetic properties and reduced toxicity profiles.

Drug Development

The compound has been studied for its potential applications in drug development, particularly in the creation of peptidomimetics and macrocyclic peptides.

Peptidomimetic Macrocycles

Recent studies have highlighted the use of this compound in developing peptidomimetic macrocycles that show promise against various diseases, including cancer. These macrocycles can mimic natural peptides while providing enhanced stability and bioavailability.

- Case Study : Research indicates that macrocyclic peptides incorporating cyclobutylalanine derivatives have demonstrated improved efficacy against p53 positive tumors compared to their linear counterparts . This suggests a significant role for such compounds in targeted cancer therapies.

Therapeutic Applications

This compound has been explored for its therapeutic potential in various contexts:

Oncology

The compound's ability to disrupt protein-protein interactions makes it a candidate for developing inhibitors targeting oncogenic pathways. For instance, macrocyclic peptides derived from this amino acid have shown effectiveness in inhibiting KRAS mutations, which are prevalent in many cancers .

Antiviral and Antibacterial Agents

Emerging research suggests that derivatives of this compound may also have antiviral and antibacterial properties. The structural modifications provided by the cyclobutyl group can enhance interactions with biological targets, potentially leading to new therapeutic agents against resistant strains of pathogens .

Summary Table of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Peptide Synthesis | Building block for solid-phase synthesis | Enhances stability and activity of peptides |

| Drug Development | Used in peptidomimetic macrocycles | Improved efficacy against specific tumors |

| Oncology | Targeting oncogenic pathways via inhibitors | Effective against KRAS mutations |

| Antiviral/Bacterial Agents | Potential use as novel therapeutics | Promising results against resistant pathogens |

作用机制

The mechanism of action of Fmoc-N-methyl-(S)-3-Cyclobutylalanine involves its incorporation into peptide chains, where it can influence the overall conformation and stability of the peptide. The Fmoc group serves as a protective group during synthesis, which is later removed to reveal the active amine. The cyclobutyl group can induce conformational constraints, enhancing the stability and bioactivity of the resulting peptides .

相似化合物的比较

Similar Compounds

Fmoc-N-methyl-α-amino acids: These compounds share the Fmoc protection and N-methylation but differ in the side chain structure.

Fmoc-βAla-OH: Another Fmoc-protected amino acid with a different side chain structure.

Uniqueness

Fmoc-N-methyl-(S)-3-Cyclobutylalanine is unique due to its cyclobutyl side chain, which imparts distinct conformational properties compared to other Fmoc-N-methyl-α-amino acids. This uniqueness makes it valuable in designing peptides with specific structural and functional characteristics .

生物活性

Fmoc-N-methyl-(S)-3-Cyclobutylalanine is a non-canonical amino acid that has garnered interest in medicinal chemistry and peptide synthesis due to its unique structural properties and biological activities. This compound is characterized by the presence of a cyclobutyl side chain and an N-methyl group, which can influence the conformation and stability of peptides in which it is incorporated. This article explores the biological activity of this compound, focusing on its synthesis, pharmacological properties, and potential applications.

Synthesis

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS) techniques. Recent methodologies have highlighted the use of 2-chlorotrityl chloride (2-CTC) resin for efficient incorporation of N-methylated amino acids into peptides. This approach allows for high yields and purity, essential for subsequent biological evaluations .

Pharmacokinetic Properties

N-Methylation is known to enhance the pharmacokinetic properties of peptides, including stability against proteolysis and improved lipophilicity. Studies have shown that N-methylated analogues exhibit increased resistance to enzymatic degradation, making them suitable candidates for therapeutic applications .

Enzyme Inhibition

This compound has been investigated for its role in modulating enzyme activity. The incorporation of this amino acid into peptide sequences has been linked to the development of enzyme inhibitors, particularly in pathways involving proteases. The modified peptides demonstrate enhanced binding affinities due to conformational rigidity imparted by the cyclobutyl moiety .

Receptor Interactions

The compound's structural features allow it to act as a receptor antagonist or agonist in various biological systems. For instance, peptides containing this compound have shown promise in targeting G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways related to disease states .

Study 1: Stability and Activity

In a study examining the stability of N-methylated peptides, this compound was incorporated into a peptide designed to inhibit a specific protease. The modified peptide exhibited a half-life significantly longer than its non-methylated counterpart, demonstrating enhanced stability and sustained biological activity over time .

Study 2: Anticancer Properties

Another investigation focused on the anticancer potential of peptides containing this compound. These peptides were tested against various cancer cell lines, revealing that they could inhibit cell proliferation effectively. The mechanism was attributed to the disruption of critical protein-protein interactions involved in cell cycle regulation .

Comparative Analysis

| Property | This compound | Standard Amino Acids |

|---|---|---|

| Molecular Weight | 356.45 g/mol | Varies |

| Stability | High due to N-methylation | Moderate |

| Enzyme Resistance | Enhanced | Standard |

| Bioavailability | Improved | Variable |

| Therapeutic Applications | Enzyme inhibitors, receptor modulators | Broad spectrum |

属性

IUPAC Name |

(2S)-3-cyclobutyl-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25NO4/c1-24(21(22(25)26)13-15-7-6-8-15)23(27)28-14-20-18-11-4-2-9-16(18)17-10-3-5-12-19(17)20/h2-5,9-12,15,20-21H,6-8,13-14H2,1H3,(H,25,26)/t21-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRPXUVWVESGNRD-NRFANRHFSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(CC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN([C@@H](CC1CCC1)C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。